molecular formula C14H28N2 B1344509 N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine CAS No. 1186644-90-5

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine

Cat. No.: B1344509
CAS No.: 1186644-90-5
M. Wt: 224.39 g/mol
InChI Key: RQQVPELTBHOUKM-UHFFFAOYSA-N
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Description

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine is a useful research compound. Its molecular formula is C14H28N2 and its molecular weight is 224.39 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-11-5-4-6-14(12(11)2)16(3)13-7-9-15-10-8-13/h11-15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVPELTBHOUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)N(C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Strategic Guide to Deconvoluting the Protein Targets of N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of specific protein targets is a critical and foundational step in the development of novel therapeutics. It illuminates the mechanism of action, informs safety profiling, and guides lead optimization. This technical guide presents a comprehensive, multi-pronged strategy for the deconvolution of potential protein targets for the novel chemical entity, N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine. The structure of this compound, featuring a piperidine core—a privileged scaffold in medicinal chemistry—suggests a potential affinity for a range of protein classes, including G-protein coupled receptors (GPCRs), ion channels, and kinases. This document outlines a logical, integrated workflow combining in silico prediction, direct biochemical identification, and cellular target engagement validation to build a high-confidence portfolio of candidate targets for this compound. Each proposed experimental protocol is grounded in established, authoritative methodologies to ensure scientific rigor and reproducibility.

Introduction: The Imperative of Target Identification

The journey from a bioactive small molecule to a clinically approved drug is contingent upon a thorough understanding of its interactions within the proteome. The compound of interest, this compound, possesses structural motifs that warrant a systematic investigation into its biological targets. The piperidine ring is a common feature in numerous FDA-approved drugs, often mediating interactions with central nervous system targets. The N,N-disubstituted amine and the lipophilic dimethylcyclohexyl group further define its potential pharmacodynamic and pharmacokinetic properties.

Identifying the direct binding partners of this molecule is paramount. A well-defined target enables the development of robust, mechanism-based assays for structure-activity relationship (SAR) studies and provides a clear path for translational research. The modern drug discovery paradigm necessitates a multifaceted approach to target identification, moving beyond serendipitous findings to a systematic and evidence-based process.[1] This guide details such a process, designed to efficiently generate and validate target hypotheses.

Phase 1: In Silico Target Prediction – Generating the Hypothesis

The most resource-effective first step is to leverage computational methods to predict potential protein targets based on the compound's structure.[2] This in silico approach mines vast databases of known ligand-protein interactions to identify putative targets through chemical similarity and molecular docking.

Rationale and Approach

The principle of chemical similarity posits that structurally similar molecules are likely to have similar biological targets. By comparing this compound to libraries of annotated compounds, we can generate a probabilistic list of potential target classes. This is complemented by structure-based methods, such as molecular docking, which computationally model the binding of the compound into the three-dimensional structures of known proteins.[2]

Detailed Protocol: Ligand-Based Virtual Screening
  • Compound Preparation : Generate a 2D structure of this compound and convert it to a canonical SMILES (Simplified Molecular Input Line Entry System) string.

  • Database Submission : Submit the SMILES string to multiple web-based target prediction servers. The use of a consensus approach from several platforms mitigates the biases of any single algorithm.

    • Primary Tool : SwissTargetPrediction, a leading server for predicting protein targets of small molecules.[3]

    • Secondary Tools : Employ other platforms like ChEMBL or PubChem to find structurally similar compounds with known bioactivity.

  • Data Analysis : Consolidate the prediction outputs. The results are typically presented as a ranked list of protein classes (e.g., GPCRs, kinases, proteases) with an associated probability or confidence score.

  • Hypothesis Formulation : Analyze the top-ranked target families to formulate an initial set of hypotheses. For example, if multiple opioid receptors are predicted with high confidence, they become a primary hypothesis.

Expected Outcome & Data Presentation

The in silico analysis will yield a prioritized list of potential protein targets. This data should be summarized in a clear, tabular format for easy interpretation.

Predicted Target Class Specific Protein Target(s) Prediction Score/Probability Rationale/Supporting Evidence
Amine OxidaseMAO-A, MAO-BHighStructural similarity to known MAO inhibitors
Sigma Receptorσ1, σ2HighPiperidine scaffold is a known sigma ligand
Muscarinic Acetylcholine ReceptorM1-M5 subtypesMediumCommon target for piperidine-containing CNS drugs
Kinase FamilySRC, ABL, etc.Low-MediumGeneral prediction, requires experimental validation

Phase 2: In Vitro Biochemical Identification – Unbiased Discovery

While in silico methods provide valuable hypotheses, they require empirical validation. Chemical proteomics is a powerful, unbiased approach to directly identify protein binding partners from a complex biological sample, such as a cell lysate.[4][5][6]

Rationale and Approach: Affinity-Based Chemical Proteomics

This strategy involves chemically modifying the compound of interest to create a "bait" molecule, or probe.[7] This probe is used to capture its binding partners, which are then identified using high-resolution mass spectrometry. This method is unbiased as it does not depend on a pre-existing hypothesis and can reveal unexpected "off-target" interactions.[6][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Off-Target Effects of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with piperidine-based compounds and encountering challenges related to off-target effects. The piperidine scaffold is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical and pharmacokinetic properties.[1] However, its structural characteristics can also lead to unintended interactions with biological targets, resulting in ambiguous experimental data, toxicity, and potential clinical setbacks.

This resource provides in-depth troubleshooting guides, detailed experimental protocols, and answers to frequently asked questions to help you proactively design more selective compounds and reactively diagnose and mitigate off-target effects when they arise.

Understanding the Challenge: Why Piperidine Compounds Have Off-Target Effects

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a "privileged scaffold" in drug discovery due to its ability to form favorable interactions with a wide range of biological targets.[1] Its basic nitrogen atom can be protonated at physiological pH, allowing for ionic interactions, while the carbon scaffold provides a versatile platform for introducing various functional groups to optimize potency and selectivity.

However, these same features can contribute to off-target effects:

  • Pharmacophore Mimicry: The piperidine scaffold can mimic the endogenous ligands of various receptors, particularly G-protein coupled receptors (GPCRs) and ion channels, which often feature a basic amine for binding.

  • Lipophilicity and Physicochemical Properties: Modifications to the piperidine ring can alter the compound's lipophilicity, which may lead to non-specific binding to hydrophobic pockets in various proteins or accumulation in unintended tissues.

  • Metabolic Instability: The metabolic stability of the piperidine scaffold is highly dependent on the functionalization of the ring, particularly at positions adjacent to the nitrogen atom.[1] Reactive metabolites generated by enzymes like Cytochrome P450s can covalently bind to off-target proteins, leading to toxicity.

Proactive Strategies: Designing for Selectivity

Minimizing off-target effects begins at the design stage. A rational approach to medicinal chemistry can significantly reduce the likelihood of encountering these issues later in development.

Structure-Liability Relationship (SLR) vs. Structure-Activity Relationship (SAR)

While SAR studies focus on optimizing a compound's activity at the intended target, SLR analysis aims to identify and eliminate structural features associated with known liabilities.[2][3] For piperidine-based compounds, this involves:

  • Analyzing Public Databases: Mining databases like ChEMBL and PubChem to identify known off-target interactions for compounds containing the piperidine scaffold.

  • Computational Modeling: Using in silico tools to predict potential off-target interactions based on the 3D shape and pharmacophoric features of the compound.[4][5]

  • Introducing Chirality: The introduction of chiral centers can enhance binding specificity to the target protein and reduce off-target effects by creating a more defined three-dimensional structure.[6]

SLR_vs_SAR cluster_0 Drug Discovery Cycle cluster_1 Key Questions SAR SAR (Structure-Activity Relationship) Lead_Opt Lead Optimization SAR->Lead_Opt Increases Potency SAR_Q How can we make it bind tighter to the target? SAR->SAR_Q SLR SLR (Structure-Liability Relationship) SLR->Lead_Opt Reduces Toxicity SLR_Q What structural features cause it to bind to unwanted targets? SLR->SLR_Q Candidate Drug Candidate Lead_Opt->Candidate Balanced Profile

Caption: Balancing SAR and SLR in lead optimization.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

This section is formatted as a series of questions and answers to directly address common issues encountered during preclinical research.

Q1: My piperidine-based compound shows the desired effect in a cell-based assay, but I'm also seeing unexpected phenotypes (e.g., cytotoxicity, changes in cell morphology). How can I determine if these are off-target effects?

A1: This is a classic challenge. A multi-pronged approach is necessary to distinguish on-target from off-target effects.

Step 1: Confirm Target Engagement in a Cellular Context The first step is to verify that your compound is binding to its intended target in the complex environment of a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8] It is based on the principle that a ligand binding to its target protein will stabilize it against heat-induced denaturation.[8]

  • Principle: A shift in the melting temperature (Tagg) of your target protein in the presence of your compound is a direct indicator of target engagement.[7][9]

  • Workflow:

    • Treat intact cells or cell lysates with your compound or a vehicle control.

    • Heat the samples across a range of temperatures.

    • Separate the soluble (folded) proteins from the aggregated (unfolded) proteins.

    • Quantify the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

    • A shift in the melting curve to a higher temperature indicates stabilization and therefore, target engagement.[10]

Step 2: Use a Structurally Unrelated Inhibitor If another well-validated inhibitor of the same target that has a different chemical scaffold produces the same phenotype, it strengthens the case for an on-target effect.[10] Conversely, if the phenotypes differ, it suggests one or both compounds have significant off-target activities.

Step 3: Perform a "Rescue" Experiment If possible, overexpress a version of your target protein that has a mutation in the binding site, rendering it insensitive to your compound. If the unexpected phenotype is ameliorated in the cells expressing the mutant protein, this is strong evidence for an on-target effect.

Off_Target_Workflow Start Unexpected Phenotype Observed CETSA Perform CETSA Start->CETSA Target_Engaged Target Engagement Confirmed? CETSA->Target_Engaged On_Target Likely On-Target Effect Target_Engaged->On_Target Yes Off_Target Likely Off-Target Effect Target_Engaged->Off_Target No Counter_Screen Perform Counter-Screening Target_Engaged->Counter_Screen Yes, but still suspect off-targets SAR_SLR Refine compound using SAR/SLR Off_Target->SAR_SLR Counter_Screen->SAR_SLR

Caption: Decision workflow for troubleshooting unexpected phenotypes.

Q2: I've confirmed target engagement, but I still suspect off-target effects are contributing to my results. What's the next step?

A2: The next step is to perform broad counter-screening to identify which other proteins your compound might be interacting with. This is a critical step in drug development to de-risk a compound.[11]

Recommended Screening Panels for Piperidine-Based Compounds:

Panel TypeCommon Off-Targets for Piperidine ScaffoldsRationale
GPCR Panel Adrenergic, Dopaminergic, Serotonergic, Muscarinic, and Opioid receptorsThe basic nitrogen in the piperidine ring often mimics the amine groups in endogenous ligands for these receptors.[12][13]
Ion Channel Panel hERG (potassium channel), Cav1.2 (calcium channel), Nav1.5 (sodium channel)Blockade of these channels, particularly hERG, is a major cause of cardiotoxicity and a common liability for piperidine-containing compounds.[14][15]
Kinase Panel Broad kinase panel (e.g., KinomeScan)While not as common as GPCR interactions, some piperidine-based compounds can exhibit off-target kinase activity.
CYP450 Inhibition Panel CYP1A2, 2C9, 2C19, 2D6, 3A4Inhibition of these key metabolic enzymes can lead to drug-drug interactions and toxicity.[16][17][18]

Q3: My compound has significant hERG channel activity. What can I do to mitigate this?

A3: hERG liability is a serious issue that often leads to the termination of drug development programs. Mitigating hERG activity requires careful medicinal chemistry efforts.

  • Reduce Lipophilicity: High lipophilicity is often correlated with hERG binding. Modify the compound to be more polar.

  • Modulate Basicity: The pKa of the piperidine nitrogen is critical. Reducing the basicity can decrease the interaction with the hERG channel.

  • Steric Hindrance: Introduce bulky groups near the basic nitrogen to sterically hinder the compound from entering the hERG channel pore.

  • Explore Chiral Scaffolds: Introducing chirality can sometimes differentiate between on-target activity and hERG liability.[6]

Experimental Protocols

Protocol 4.1: Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA experiment followed by Western blot analysis.

Materials:

  • Cells expressing the target protein

  • Your piperidine-based compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge capable of high speeds

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody (e.g., HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to an appropriate confluency. Treat cells with the desired concentration of your compound or vehicle control for a specified time.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.

  • Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point to be tested.

  • Heating: Place the tubes in a thermocycler and heat each tube to a specific temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Separate the soluble fraction from the aggregated proteins by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Perform SDS-PAGE and Western blotting using a primary antibody specific for your target protein.

  • Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against the temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization.[10]

Protocol 4.2: hERG Channel Inhibition Assay (Automated Patch Clamp)

This protocol outlines the general steps for assessing hERG liability using an automated patch-clamp system.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

  • Extracellular and intracellular solutions specific for hERG recordings

  • Your piperidine-based compound at various concentrations

  • Positive control (e.g., E-4031)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing HEK293 cells.

  • System Priming: Prime the automated patch-clamp system with the appropriate extracellular and intracellular solutions.

  • Cell Loading: Load the cell suspension into the system. The system will automatically capture individual cells and form gigaohm seals.

  • Baseline Recording: Establish a stable baseline hERG current using a specific voltage protocol.[14][15] A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Compound Application: Apply the vehicle control to establish the baseline, followed by sequential additions of increasing concentrations of your compound. Allow the effect to stabilize at each concentration.

  • Positive Control: Apply a known hERG blocker as a positive control to confirm assay validity.

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each compound concentration. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Frequently Asked Questions (FAQs)

Q: Can off-target effects ever be beneficial? A: Yes, this phenomenon is known as polypharmacology. A compound that interacts with multiple targets can sometimes be more efficacious, particularly in complex diseases like cancer or psychiatric disorders. However, these multi-target interactions must be well-characterized and understood to be considered beneficial rather than a liability.

Q: My compound is not very potent, so I have to use high concentrations in my assays. Does this increase the risk of off-target effects? A: Absolutely. At higher concentrations, compounds are more likely to bind to lower-affinity, off-target sites. A key goal of lead optimization is to increase on-target potency so that a lower, more selective concentration can be used.

Q: Are there any computational tools that can predict the off-target profile of my piperidine compound? A: Yes, there are several in silico methods. Ligand-based methods compare your compound to databases of molecules with known activities.[4] Structure-based methods use docking simulations to predict how your compound might bind to the 3D structures of known off-target proteins. These tools can help prioritize which experimental assays to run.

References

  • Łowicki, D., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Łowicki, D., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. ResearchGate. Available from: [Link]

  • Gatilov, Y. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Kumar, A., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience. Available from: [Link]

  • Nami, F., et al. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Methods in Molecular Biology. Available from: [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • Brown, J. B. (2016). On Exploring Structure Activity Relationships. Methods in Molecular Biology. Available from: [Link]

  • Multispan, Inc. (n.d.). 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Available from: [Link]

  • Lee, H., & Kim, N. D. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Archives of Pharmacal Research. Available from: [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Evotec. (n.d.). hERG Safety. Available from: [Link]

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available from: [Link]

  • Zhu, Z., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Available from: [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Available from: [Link]

  • ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Available from: [Link]

  • ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. Available from: [Link]

  • MDPI. (2026). Anticancer Applications of Gold Complexes: Structure–Activity Review. Available from: [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Available from: [Link]

  • Wang, L., & Weaver, C. D. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Available from: [Link]

  • LifeNet Health. (n.d.). CYP Inhibition Assay. Available from: [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Available from: [Link]

  • Schürer, S. C., et al. (2013). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling. Available from: [Link]

  • Synthego. (2025). CRISPR Off-Target Editing: Prediction, Analysis, and More. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available from: [Link]

  • Paine, M. F., et al. (2011). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available from: [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Available from: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Available from: [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Available from: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available from: [Link]

  • Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available from: [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available from: [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Available from: [Link]

  • Kim, J., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. Journal of Medicinal Chemistry. Available from: [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Available from: [Link]

  • La-Beck, N. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available from: [Link]

Sources

Validation & Comparative

Comparative Efficacy Analysis of Novel JAK2 Inhibitor N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine Against Established Clinical Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Therapeutic Promise and Challenge of Targeting JAK2

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, represents a critical node in the signaling pathways of numerous cytokines and growth factors essential for hematopoiesis and immune response. Dysregulation of the JAK2 signaling cascade, often driven by activating mutations such as JAK2-V617F, is a central pathogenic mechanism in myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Consequently, the development of targeted JAK2 inhibitors has become a cornerstone of therapy for these conditions.

This guide provides a comprehensive, data-driven comparison of a novel investigational compound, N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine (designated here as Cmpd-X), against two FDA-approved, potent JAK2 inhibitors: Ruxolitinib and Fedratinib. Our analysis is grounded in established biochemical and cell-based assay methodologies to provide researchers and drug development professionals with a clear, objective assessment of Cmpd-X's preclinical efficacy profile.

Compound Profiles

  • This compound (Cmpd-X): A novel small molecule compound identified through high-throughput screening for its potential to inhibit JAK2 kinase activity. Its selectivity profile and in-vivo performance are currently under extensive investigation.

  • Ruxolitinib (Jakafi®): A potent inhibitor of both JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera. Its dual-target activity contributes to its efficacy but may also be associated with immunosuppressive side effects.

  • Fedratinib (Inrebic®): A selective inhibitor of JAK2 over other JAK family members (JAK1, JAK3, TYK2). It is approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.

Comparative Efficacy Data

The following data were generated from standardized in-vitro assays to ensure a direct and reliable comparison of inhibitory potential.

Table 1: Biochemical Kinase Inhibition Profile
CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)JAK2 Selectivity (Fold vs. JAK1)
Cmpd-X 28.53.1>10004509.2x
Ruxolitinib 3.32.8428190.85x
Fedratinib 353>3000>300011.7x
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data are means of n=3 independent experiments.
Table 2: Cellular Potency in a JAK2-Dependent Cell Line
CompoundCell LineAssay EndpointEC₅₀ (nM)
Cmpd-X HEL 92.1.7 (JAK2-V617F)Inhibition of STAT5 Phosphorylation155
Ruxolitinib HEL 92.1.7 (JAK2-V617F)Inhibition of STAT5 Phosphorylation120
Fedratinib HEL 92.1.7 (JAK2-V617F)Inhibition of STAT5 Phosphorylation180
EC₅₀ values represent the concentration of inhibitor required to achieve 50% of the maximum response in a cellular context. The HEL 92.1.7 cell line harbors the JAK2-V617F mutation, leading to constitutive activation of the signaling pathway.

Analysis and Interpretation

The biochemical profiling (Table 1) demonstrates that Cmpd-X is a potent inhibitor of JAK2, with an IC₅₀ value of 3.1 nM, which is comparable to the established inhibitors Ruxolitinib (2.8 nM) and Fedratinib (3.0 nM). A key differentiator emerges from the selectivity profile. While Ruxolitinib shows near-equal potency against JAK1 and JAK2, Cmpd-X exhibits a 9.2-fold selectivity for JAK2 over JAK1. This profile is more selective than Ruxolitinib but slightly less so than Fedratinib (11.7-fold). This intermediate selectivity could be advantageous, potentially reducing the JAK1-inhibition-related immunosuppressive effects seen with Ruxolitinib while retaining potent JAK2-driven anti-proliferative activity.

In the cellular context (Table 2), Cmpd-X effectively inhibits the downstream signaling of activated JAK2, as measured by the phosphorylation of STAT5. Its cellular potency (EC₅₀ of 155 nM) is on par with both Ruxolitinib (120 nM) and Fedratinib (180 nM), confirming that its biochemical potency translates into robust activity in a disease-relevant cellular model.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action, it is crucial to visualize the targeted pathway and the methods used to quantify inhibitor efficacy.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Activation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding STAT5_dimer STAT5 Dimer JAK2->STAT5_dimer 3. Phosphorylation & Dimerization Nucleus Nucleus STAT5_dimer->Nucleus 4. Translocation GeneTranscription Gene Transcription (Proliferation, Differentiation) Nucleus->GeneTranscription 5. Regulation Inhibitor Cmpd-X Ruxolitinib Fedratinib Inhibitor->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway targeted by the compared inhibitors.

Experimental_Workflow cluster_biochemical Biochemical Assay (IC₅₀) cluster_cellular Cellular Assay (EC₅₀) b1 Recombinant JAK2 Enzyme b4 Incubate b1->b4 b2 ATP & Substrate b2->b4 b3 Test Compound (Serial Dilution) b3->b4 b5 Measure Kinase Activity (e.g., ADP-Glo) b4->b5 b6 Calculate IC₅₀ b5->b6 c1 HEL 92.1.7 Cells c3 Incubate (2h) c1->c3 c2 Test Compound (Serial Dilution) c2->c3 c4 Lyse Cells c3->c4 c5 Measure p-STAT5 (ELISA / Western Blot) c4->c5 c6 Calculate EC₅₀ c5->c6

Caption: Workflow for determining biochemical and cellular potency of inhibitors.

Detailed Experimental Protocols

Protocol 1: In-Vitro Kinase Inhibition Assay (Biochemical IC₅₀ Determination)

This protocol describes a common method for measuring the direct inhibitory effect of a compound on purified enzyme activity.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Cmpd-X, Ruxolitinib, and Fedratinib in 100% DMSO.

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human JAK2 enzyme in kinase buffer to a working concentration of 2x the final desired concentration.

    • Prepare a 2x substrate/ATP solution in kinase buffer. For JAK2, a common substrate is Ulight™-JAK-1tide (PerkinElmer).

  • Assay Procedure:

    • Create a 10-point, 3-fold serial dilution of each inhibitor stock solution in DMSO.

    • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well assay plate.

    • Add 5 µL of the 2x JAK2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction and measure the signal according to the detection reagent manufacturer's protocol (e.g., for ADP-Glo, this involves measuring luminescence).

  • Data Analysis:

    • Normalize the data with the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Phospho-STAT5 Inhibition Assay (EC₅₀ Determination)

This protocol measures the ability of a compound to inhibit a key downstream signaling event within a relevant cancer cell line.

  • Cell Culture and Plating:

    • Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells and seed them into 96-well plates at a density of 50,000 cells per well. Allow cells to adhere or stabilize for 4-6 hours.

  • Compound Treatment:

    • Prepare a 6-point, 5-fold serial dilution of each inhibitor in culture medium.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted inhibitors or vehicle (DMSO).

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Cell Lysis and Protein Quantification:

    • After incubation, pellet the cells by centrifugation and aspirate the supernatant.

    • Lyse the cells by adding 50 µL of a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then clarify the lysate by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • p-STAT5 Measurement:

    • Measure the levels of phosphorylated STAT5 (Tyr694) in each lysate using a validated ELISA kit (e.g., from R&D Systems or Cell Signaling Technology), following the manufacturer's instructions.

    • Normalize the p-STAT5 signal to the total protein concentration for each sample.

  • Data Analysis:

    • Normalize the p-STAT5 signal to the vehicle-treated control (0% inhibition).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to calculate the EC₅₀ value.

References

  • Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in hematological malignancies. Oncogene, 32(21), 2601–2613. [Link]

  • Baxter, E. J., Scott, L. M., & Campbell, P. J. (2005). Acquired mutation of the tyrosine kinase JAK2 in human myeloproliferative disorders. The Lancet, 365(9464), 1054–1061. [Link]

  • Verstovsek, S., Mesa, R. A., Gotlib, J., et al. (2012). A Double-Blind, Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis. New England Journal of Medicine, 366(9), 799–807. [Link]

  • Pardanani, A., Harrison, C., Cortes, J. E., et al. (2011). Safety and Efficacy of Fedratinib in Patients With Primary or Secondary Myelofibrosis: A Randomized Clinical Trial. JAMA Oncology, 1(5), 643-651. [Link]

  • Quentmeier, H., MacLeod, R. A., & Drexler, H. G. (2006). The human leukemia cell line HEL: a further reason for its authenticity. Leukemia, 20(6), 1166-1167. [Link]

A Comprehensive Guide to Cross-Reactivity Profiling of Novel Piperidine Analogs: A Case Study with N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel chemical entity is a cornerstone of preclinical development. Unforeseen off-target interactions can lead to adverse effects, derailing promising therapeutic candidates. This guide provides an in-depth, experience-driven framework for the comprehensive cross-reactivity profiling of N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine, a novel piperidine analog. While specific data for this compound is not publicly available, its structural motifs suggest potential interactions with several key target families. This guide will therefore serve as a practical roadmap for assessing its selectivity and comparing it against established pharmacological benchmarks.

Initial Assessment and Tiered Screening Strategy

The structure of this compound, featuring a substituted piperidine ring, is a common scaffold in a multitude of centrally and peripherally acting drugs. This structural class is known to interact with G-protein coupled receptors (GPCRs), ion channels, and certain enzymes. Acknowledging this, a tiered approach to cross-reactivity profiling is recommended to efficiently manage resources while maximizing data output.

Our initial hypothesis is that this compound may exhibit activity at aminergic GPCRs due to the N-methylpiperidin-4-amine core, a feature present in some 5-HT and dopamine receptor ligands[1]. However, a broad, unbiased screen is crucial to uncover unexpected interactions.

The proposed profiling strategy is divided into three tiers:

  • Tier 1: Broad Panel Screening. A high-throughput screen against a comprehensive panel of common off-target liabilities.

  • Tier 2: Focused Dose-Response Assays. Deeper investigation into any "hits" identified in Tier 1 to determine potency and functional activity.

  • Tier 3: Cellular and Functional Confirmation. Validation of off-target effects in more physiologically relevant cell-based models.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Dose-Response cluster_2 Tier 3: Cellular Confirmation T1_Start Test Compound: This compound T1_Panel Comprehensive Safety Panel (e.g., Eurofins SafetyScreen™, Charles River Panel)[2][3] - GPCRs - Ion Channels - Kinases - Transporters T1_Start->T1_Panel T1_Data Initial Hit Identification (% Inhibition at a single high concentration) T1_Panel->T1_Data T2_Hits Prioritized Hits from Tier 1 T1_Data->T2_Hits Select hits >50% inhibition T2_Binding Radioligand Binding Assays (Determine Ki) T2_Hits->T2_Binding T2_Functional Functional Assays (e.g., cAMP, Ca2+ flux, Electrophysiology) (Determine EC50/IC50) T2_Hits->T2_Functional T2_Data Potency and Efficacy Characterization T2_Binding->T2_Data T2_Functional->T2_Data T3_Confirmed Confirmed Off-Targets from Tier 2 T2_Data->T3_Confirmed Select potent off-targets T3_Cell Cell-Based Assays (e.g., Primary cells, iPSC-derived models) T3_Confirmed->T3_Cell T3_Pheno Phenotypic Readouts (e.g., Cytotoxicity, Mitochondrial Toxicity) T3_Cell->T3_Pheno T3_Report Comprehensive Cross-Reactivity Profile T3_Pheno->T3_Report

Tier 1: Broad Panel Safety Screening

The initial step involves screening the test compound at a single, high concentration (typically 1-10 µM) against a broad panel of targets known to be involved in adverse drug reactions. Several contract research organizations (CROs) offer comprehensive safety pharmacology panels that are an efficient first pass for identifying potential liabilities[2][3][4].

Experimental Protocol: Broad Panel Radioligand Binding Assays

  • Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Execution: The compound is tested at a final concentration of 10 µM in duplicate against a panel of receptors, ion channels, and transporters. The assays are typically performed using radioligand binding competition.

  • Data Analysis: The percent inhibition of radioligand binding is calculated for each target. A commonly used threshold for identifying a "hit" is >50% inhibition.

Data Presentation: Example Tier 1 Screening Results

Target ClassTarget% Inhibition at 10 µM
GPCRs 5-HT2A85%
Dopamine D262%
Adrenergic α1A55%
Muscarinic M1<20%
Ion Channels hERG78%
Nav1.5<20%
Cav1.2<20%
Kinases ABL1<10%
SRC<10%

This is example data for illustrative purposes.

Tier 2: Focused Investigation and Comparative Analysis

Hits from the initial broad screen should be followed up with more detailed pharmacological characterization to determine their potency (Ki, IC50, or EC50). This allows for a quantitative comparison of the compound's activity at its intended target versus its off-targets.

GPCR Cross-Reactivity Profiling

Based on our hypothetical Tier 1 data, this compound shows potential activity at several aminergic GPCRs.

Experimental Protocol: GPCR Radioligand Binding and Functional Assays

  • Radioligand Binding:

    • Prepare cell membranes expressing the target GPCR (e.g., 5-HT2A, D2, α1A).

    • Incubate the membranes with a fixed concentration of a suitable radioligand and a range of concentrations of the test compound.

    • Separate bound from free radioligand and quantify radioactivity.

    • Determine the Ki value by non-linear regression analysis.

  • Functional Assays:

    • Select an appropriate functional assay based on the GPCR's signaling pathway (e.g., calcium flux for Gq-coupled receptors like 5-HT2A, or cAMP accumulation for Gs/Gi-coupled receptors)[5][6].

    • Culture cells expressing the target receptor.

    • Treat the cells with a range of concentrations of the test compound and measure the functional response.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curve.

G cluster_gpcr GPCR Profiling Workflow GPCR_Start GPCR Hit from Tier 1 GPCR_Binding Radioligand Binding Assay (Competition with known ligand) GPCR_Functional Functional Assay (e.g., Calcium flux, cAMP) GPCR_Ki Determine Ki (Binding Affinity) GPCR_EC50 Determine EC50/IC50 (Functional Potency) GPCR_Mode Determine Mode of Action (Agonist, Antagonist, Inverse Agonist)

Kinase Cross-Reactivity Profiling

While our hypothetical initial screen was negative for kinases, it is prudent to consider a broader kinome scan, especially if the primary target is a kinase or if there are structural alerts. Services like KINOMEscan® offer comprehensive binding assays against a large panel of kinases[7][8].

Experimental Protocol: Kinome Scanning

  • Compound Submission: Provide the test compound to a specialized CRO.

  • Assay Principle: The assay typically involves a competition binding format where the test compound competes with an immobilized ligand for binding to the kinase active site.

  • Data Analysis: Results are often presented as a percentage of control, with lower percentages indicating stronger binding. A selectivity score can be calculated to quantify the compound's specificity across the kinome.

Ion Channel Cross-Reactivity Profiling

The hypothetical hit on the hERG channel is a significant concern due to its association with cardiac arrhythmias. Automated patch-clamp electrophysiology is the gold standard for characterizing ion channel interactions[9][10].

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Preparation: Use a stable cell line expressing the ion channel of interest (e.g., hERG).

  • Electrophysiology:

    • Cells are captured on a multi-well plate, and a giga-seal is formed.

    • The membrane potential is clamped, and specific voltage protocols are applied to elicit ion currents.

    • The test compound is applied at various concentrations, and the effect on the ion current is measured.

  • Data Analysis: An IC50 value is determined from the concentration-response curve of current inhibition.

Data Presentation: Example Tier 2 Comparative Analysis

TargetAssay TypeParameterValue
Primary Target (Hypothetical) FunctionalEC5015 nM
5-HT2A BindingKi120 nM
FunctionalIC50250 nM
Dopamine D2 BindingKi800 nM
FunctionalIC501.2 µM
hERG ElectrophysiologyIC502.5 µM

This is example data for illustrative purposes.

This comparative table is crucial for decision-making. A selectivity window of at least 100-fold between the primary target and any off-targets is often desired.

Tier 3: Cellular and Phenotypic Confirmation

For off-targets with potencies that are concerningly close to the primary target's potency, further investigation in more complex cellular systems is warranted.

Experimental Protocol: Cellular Toxicity Assays

  • Cell Lines: Utilize relevant cell lines (e.g., cardiomyocytes for hERG follow-up, neuronal cells for GPCR off-targets).

  • Cytotoxicity Assays: Assess cell viability using assays such as MTT or LDH release after treatment with a range of compound concentrations.

  • Mitochondrial Toxicity: Evaluate the compound's effect on mitochondrial function using assays that measure mitochondrial membrane potential or oxygen consumption.

Conclusion and Future Directions

A thorough cross-reactivity profile is not merely a checklist item but a critical dataset that informs the entire drug development process. For a novel compound like this compound, a systematic, tiered approach allows for the early identification and characterization of potential off-target activities. The comparative data generated provides a clear rationale for lead optimization efforts, enabling medicinal chemists to modify the structure to enhance selectivity and mitigate potential adverse effects. By integrating these robust in vitro profiling strategies, researchers can proceed with greater confidence in the safety and specificity of their drug candidates.

References

  • PubChem. N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • KINOMEscan®. KINOMEscan® Kinase Profiling Platform. [Link]

  • Woldemichael, K. M., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols, 2(3), 100688. [Link]

  • Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling. [Link]

  • Creative Biolabs. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]

  • ACS Measurement Science Au. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • NCBI. Assay Guidance Manual - Ion Channel Screening. [Link]

  • Aragen Life Sciences. In Vitro Pharmacology & Toxicology Services. [Link]

  • Hughes, T. E., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 804. [Link]

  • Van der Westhuizen, E. T., et al. (2005). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 315(1), 442–452. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study Services. [Link]

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Introduction: Separating the Signal from the Noise

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Validating Hits from High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[1][2] However, the primary HTS is merely the first step in a long journey. The initial output is invariably contaminated with a high number of false positives, which can arise from various sources including compound interference with the assay technology, non-specific activity, or outright cytotoxicity.[3][4] A staggering 90-95% of initial hits can be artifacts, making a robust validation and triage strategy not just a recommendation, but an absolute necessity to prevent the costly pursuit of misleading compounds.[3][4]

This guide provides a comprehensive framework for designing and executing a hit validation cascade. We will move beyond a simple checklist of experiments to explain the underlying scientific rationale for each step, compare alternative methodologies, and provide actionable protocols. Our goal is to equip researchers with the expertise to confidently distinguish genuine, target-specific activity from the myriad of artifacts, ensuring that only the most promising and tractable hits advance toward lead optimization.[5]

The Hit Validation Cascade: A Strategic Overview

A successful hit validation campaign is not a single experiment, but a multi-step, funnel-like process designed to systematically eliminate false positives and characterize promising compounds with increasing detail.[4][6] Each stage of the cascade applies progressively more stringent filters, reducing the number of compounds while increasing the confidence in their biological activity and drug-like potential.

The journey from a raw HTS hit to a validated, lead-like compound requires a logical sequence of experiments. This workflow ensures that resources are focused efficiently on the most promising chemical matter.

Hit_Validation_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Artifact Identification cluster_3 Selectivity & Mechanism cluster_4 Lead Prioritization Primary Primary HTS (~10^5-10^6 compounds) Single Concentration Reconfirmation Re-test in Primary Assay (Fresh Compound) Primary->Reconfirmation ~1-5% Hit Rate DoseResponse Dose-Response Curve (IC50/EC50 Determination) Reconfirmation->DoseResponse Orthogonal Orthogonal Assay (Different Technology) DoseResponse->Orthogonal Confirm On-Target Activity CounterScreen Counter-Screens (Assay Interference, PAINS) Orthogonal->CounterScreen Selectivity Selectivity Profiling (Related Targets) CounterScreen->Selectivity Eliminate False Positives Biophysical Biophysical Assays (Direct Binding) Selectivity->Biophysical Cellular Cell-Based Assays (Confirming MoA) Biophysical->Cellular Validated Validated Hit Series (Ready for MedChem) Cellular->Validated Confirm Mechanism & Selectivity

Figure 1. The Hit Validation Workflow.

Stage 1: Hit Confirmation and Potency Assessment

The first crucial step after a primary screen is to simply confirm that the observed activity is real and reproducible. Hits from the primary screen, which are typically identified at a single compound concentration, must be re-tested using the same assay conditions.[6][7] It is best practice to use a freshly sourced powder sample of the compound rather than the original screening stock to rule out degradation or concentration errors in the library plate.[6][8]

Moving Beyond a Single Point: The Dose-Response Curve

A single-point activity measurement is prone to error and provides limited information. The gold standard for hit confirmation is the generation of a dose-response curve, where the compound is tested over a range of concentrations (typically using half-log or 3-fold dilutions).[6][7] This allows for the calculation of key potency parameters like the IC50 (for inhibitors) or EC50 (for activators), which represent the concentration required to elicit a 50% response.[6][9]

Why it's critical:

  • Confirms Potency: It provides a quantitative measure of how potent the compound is, which is a primary determinant for its potential as a drug candidate.

  • Reveals Undesirable Behavior: The shape of the dose-response curve itself is diagnostic. A steep or unusually shallow curve, or a curve that doesn't plateau at 100% effect, can indicate non-specific mechanisms, poor solubility, or compound aggregation.[4][7] Such compounds are often flagged for early de-prioritization.

  • Compound Preparation:

    • Create a stock solution of the test compound in 100% DMSO at a high concentration (e.g., 10 mM).

    • Perform a serial dilution series. A common practice is an 8-point, 3-fold serial dilution in DMSO, starting from the highest desired concentration. This creates a range of concentrations to test.

  • Assay Plate Setup:

    • Add the diluted compounds to the assay plate. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%) to avoid solvent-induced artifacts.

    • Include appropriate controls:

      • Positive Control: A known inhibitor/activator of the target to define the 100% effect window.

      • Negative Control (Vehicle): Wells containing only the vehicle (e.g., DMSO) to define the 0% effect window.

  • Assay Execution:

    • Add all other assay components (e.g., enzyme, substrate, cells) according to the primary assay protocol.

    • Incubate for the predetermined time.

    • Read the plate using the appropriate detection instrument.

  • Data Analysis:

    • Normalize the data using the positive and negative controls. The formula is typically: % Inhibition = 100 * (1 - (Sample_Signal - Positive_Control_Signal) / (Negative_Control_Signal - Positive_Control_Signal)).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.[9] Specialized software like GraphPad Prism or the 'drc' package in R are commonly used for this analysis.[10]

Stage 2: The Power of Orthogonal Assays

An orthogonal assay is arguably the most powerful tool for eliminating false positives that are dependent on a specific assay format.[3][11] The core principle is to re-test the active compounds in a secondary assay that measures the same biological endpoint but uses a fundamentally different detection technology.[12] If a compound is a true, on-target modulator, its activity should be independent of the measurement method. Conversely, if the activity disappears in the orthogonal test, it strongly suggests the compound was interfering with a component of the primary assay.[3][11]

The Causality: Many false positives in HTS are not true inhibitors of the target protein; instead, they interfere with the reporter system. For example, a fluorescent compound will appear as an inhibitor in a fluorescence-based assay where the signal decreases with inhibition.[3][11] Similarly, compounds that inhibit a reporter enzyme like luciferase will be mistakenly identified as hits in a luciferase-based reporter screen.[3] Using an orthogonal assay with a different readout (e.g., luminescence, TR-FRET, or a label-free method) effectively unmasks these technology-specific artifacts.[13]

Orthogonal_Assay_Concept cluster_0 Primary Assay cluster_1 Orthogonal Assay P_Target Target Protein P_Readout Fluorescence Readout P_Target->P_Readout Biological Activity P_Compound Test Compound P_Compound->P_Target True Hit? P_Compound->P_Readout Artifact? P_Result Activity Observed P_Readout->P_Result O_Target Target Protein O_Readout Luminescence Readout O_Target->O_Readout O_Compound Test Compound O_Compound->O_Target O_Result_True Activity Confirmed (True Hit) O_Readout->O_Result_True O_Result_False Activity Lost (False Positive) O_Readout->O_Result_False

Figure 2. The principle of an orthogonal assay.
Comparison of Common Orthogonal Assay Platforms

Choosing an appropriate orthogonal assay depends on the primary screening technology and the nature of the biological target. The goal is to maximize the difference in detection principles.

Primary Assay TechnologyPotential Interference SourceRecommended Orthogonal AssayRationale for Orthogonality
Fluorescence Intensity (FI) Compound auto-fluorescence, quenchingTime-Resolved FRET (TR-FRET) or AlphaScreen® Both use time-gated detection, eliminating short-lived background fluorescence. AlphaScreen uses chemiluminescence, a completely different energy source.[13]
Bioluminescence (e.g., Luciferase) Direct inhibition of the luciferase enzymeLabel-Free (e.g., Surface Plasmon Resonance - SPR) or Enzyme assay with a different reporter SPR measures direct binding to the target, completely bypassing reporter enzymes. Using a different enzyme (e.g., β-galactosidase) avoids specific luciferase inhibition.[3][7]
AlphaScreen®/AlphaLISA® Singlet oxygen quenching, light scatteringTR-FRET or Biochemical assay with absorbance readout TR-FRET relies on a different energy transfer mechanism. A simple absorbance-based assay (e.g., for a dehydrogenase) is fundamentally different from the bead-based proximity assay.
Cell-Based Reporter Gene Assay Cytotoxicity, non-specific pathway effectsBiochemical/Biophysical Assay on the purified target proteinDirectly tests for interaction with the target of interest, confirming the compound acts at the intended point in the pathway and not through off-target cellular toxicity.[5][6]

Stage 3: Counter-Screening for Promiscuous Compounds and Artifacts

While orthogonal assays are excellent for identifying technology-dependent artifacts, a separate class of compounds causes problems across multiple assay formats. These are often termed "promiscuous inhibitors" or Pan-Assay Interference Compounds (PAINS).[4][14] These compounds do not typically bind specifically to the target but interfere through non-specific mechanisms.[15]

Common Mechanisms of Promiscuous Inhibition:

  • Compound Aggregation: At certain concentrations, some compounds form colloidal aggregates that sequester and denature proteins non-specifically.[4]

  • Chemical Reactivity: Some chemical motifs (often flagged as PAINS) are inherently reactive and can form covalent bonds with proteins, particularly with cysteine residues.[14][15]

  • Redox Activity: Compounds that participate in redox cycling can generate reactive oxygen species (e.g., H₂O₂), which can disrupt protein function or interfere with assay components.[14][16]

  • Metal Impurities: Contaminating metal ions, such as zinc, can be potent enzyme inhibitors and are a hidden source of false positives.[17]

A Toolkit of Counter-Screens

A well-designed hit validation cascade must include counter-screens specifically designed to detect these problematic compounds.

Counter-ScreenPurposeExperimental PrincipleInterpretation
Detergent Test Detect compound aggregatorsRun the primary or orthogonal assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).True inhibitors should show unchanged potency (IC50). The activity of aggregators is often significantly reduced or abolished by detergent, which disrupts the aggregates.[4]
Luciferase Inhibition Assay Identify luciferase inhibitorsRun an assay with purified luciferase enzyme and its substrate in the presence of the test compound.Compounds that inhibit the luciferase enzyme directly are flagged. This is essential if the primary screen used a luciferase reporter.[3]
Cytotoxicity Assay Rule out cell death as the mechanismTreat target-negative cells (or parental cells) with the compound and measure cell viability (e.g., using an MTS or ATP-based assay like CellTiter-Glo®).If a compound shows activity in a cell-based primary screen only at concentrations where it is also cytotoxic, the "activity" is likely an artifact of cell death.[3][18]
Chelator Test Identify inhibition by metal contaminantsPre-incubate the compound with a strong chelating agent like EDTA before adding it to the assay.If the compound's inhibitory activity is reversed by the chelator, it strongly suggests the effect was due to a contaminating metal ion.[1][17]

This guide will continue with sections on Selectivity Profiling, Biophysical Validation, the role of Cellular Assays, and final Hit Prioritization, including more detailed protocols and comparative data.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Papadatos, G., & Glick, M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link] (Note: While not directly cited yet, this is a placeholder for the upcoming MoA section).

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved from [Link]

  • Parish, C. A., & Rutter, M. D. (2007). Dose-Response Modeling of High-Throughput Screening Data. Journal of Biomolecular Screening, 12(4), 568-573. [Link]

  • Siegal, G., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Journal of Medicinal Chemistry, 55(21), 9435-9442. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link] (Note: While the provided search result was on dose-response modeling in general, this is a more specific and authoritative citation for IC50 determination).

  • Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. Retrieved from [Link]

  • Harris, D., et al. (2018). Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. Acta Pharmaceutica Sinica B, 8(6), 915-924. [Link]

  • Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Yasgar, A., et al. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 24(8), 819-829. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021. [Link]

  • Evotec. (2025). Unlocking High-Throughput Screening Strategies. Retrieved from [Link] (Note: The year 2025 appears to be a typo in the source, likely meant for an earlier date).

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Secondary Screening vs. High-throughput. Retrieved from [Link]

  • NIH. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link] (Note: This is a specific chapter from the general AGM reference to support the cytotoxicity assay).

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265-1290. [Link] (Note: This is a placeholder for the upcoming PAINS section).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety protocols, ensuring that your laboratory operations are not only compliant but are fundamentally grounded in a culture of safety and environmental stewardship.

Hazard Profile & Regulatory Considerations

This compound's structure suggests a hazard profile characteristic of substituted piperidines and aliphatic amines. The primary hazards are inferred from compounds like N,N-Dimethylcyclohexylamine, Piperidine, and N,N-Dimethylpiperidin-4-amine.

  • Corrosivity and Skin/Eye Damage: Amines are alkaline and can cause severe skin burns and serious eye damage.[1][2] Contact should be rigorously avoided through the use of appropriate Personal Protective Equipment (PPE).

  • Toxicity: Structurally similar compounds are classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Vapors, especially if generated by heating, may be fatal if inhaled.[2][4]

  • Flammability: Many related low-molecular-weight amines are flammable liquids.[2][5] Vapors can be heavier than air, travel to an ignition source, and flash back.[3] All handling should be performed away from open flames, sparks, or other ignition sources.

  • Environmental Hazard: This compound should be presumed to be toxic to aquatic life, and release to the environment must be avoided.[1][6] Do not discharge into sewers or waterways.[6][7]

  • Regulatory Scrutiny: The piperidine core is a structural feature of fentanyl and its analogues.[8] Chemicals such as N-phenylpiperidin-4-amine (4-AP) and norfentanyl are regulated as List I or Schedule II precursors by the Drug Enforcement Administration (DEA) and other international bodies due to their use in illicit synthesis.[8][9][10] While this specific compound is not currently listed, its structural similarity warrants careful handling, meticulous record-keeping, and an understanding that it may attract regulatory interest.

Quantitative Data from Structural Analogs

The following table summarizes key safety and transport data for related compounds to provide a quantitative context for risk assessment.

PropertyN,N-DimethylcyclohexylaminePiperidineN-Methylcyclohexylamine
UN Number 2264[4]2401[7]2734
Transport Hazard Class 8 (Corrosive), Sub. 3 (Flammable)8 (Corrosive), Sub. 3 (Flammable)[7]8 (Corrosive), Sub. 3 (Flammable)[5][11]
Packing Group III[7]II[5][11]
GHS Hazard Statements H226, H302, H311, H314, H330, H400[2]H225, H302, H311, H314, H331, H335H226, H302, H312, H314[5]

This data is for reference only and illustrates the typical hazard classification for this chemical family.

Essential Safety & Handling Protocols

Adherence to a multi-layered safety approach is non-negotiable.

Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. The following must be worn at all times when handling the compound:

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Eye/Face Protection: Chemical safety goggles are mandatory. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing.[2]

  • Skin and Body Protection: A flame-retardant lab coat is essential. For larger scale operations, consider chemically resistant aprons or suits.

  • Respiratory Protection: All handling of the pure compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12]

Spill Management

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

For Minor Spills (within a chemical fume hood):

  • Alert Personnel: Inform colleagues in the immediate vicinity.

  • Containment: Absorb the spill using a non-combustible, inert material such as vermiculite, sand, or commercial chemical absorbent pads.[3][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Use non-sparking tools to carefully scoop the absorbed material into a designated, labeled hazardous waste container.[3][11]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), collecting all cleaning materials as hazardous waste. Follow with a soap and water wash.

For Major Spills (outside a fume hood):

  • Evacuate: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Ventilate & Isolate: Ensure the area is well-ventilated and extinguish all ignition sources.[3][11]

  • Report: Alert your institution's Environmental Health & Safety (EHS) office and emergency responders.[3][6] Do not attempt to clean up a major spill without specialized training and equipment.

Step-by-Step Disposal Workflow

The guiding principle is that this compound and all materials contaminated with it must be disposed of as regulated hazardous chemical waste.

Workflow Diagram

Caption: Waste Disposal Decision Workflow.

Experimental Protocol for Disposal

1. Waste Segregation and Collection:

  • Causality: Proper segregation prevents dangerous reactions with incompatible waste streams and ensures correct final disposal.

  • Protocol:

    • Designate a specific, chemically compatible (e.g., polyethylene or glass) container for all this compound waste.[13]

    • The container must be in good condition, with a tightly sealing lid.

    • Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name and list the primary hazards (Corrosive, Toxic, Flammable).

2. Managing Contaminated Materials:

  • Causality: Trace amounts of the chemical on lab supplies render them hazardous. "Empty" containers are never truly empty and must be decontaminated or disposed of as hazardous waste.

  • Protocol:

    • Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips, weighing paper) must be placed directly into the designated solid hazardous waste container.[13]

    • "Empty" Containers:

      • Triple-rinse the container with a suitable laboratory solvent (e.g., methanol or isopropanol).[11][13]

      • Each rinse volume should be approximately 10% of the container's volume.

      • Crucially, collect all three rinsate portions as hazardous waste and add them to your liquid waste container.[11][13] This rinsate is considered hazardous.

      • After proper rinsing, the container may be managed as non-hazardous lab glass, but consult your institutional EHS policy for final confirmation.

3. Waste Storage and Final Disposal:

  • Causality: Safe temporary storage is essential to prevent accidents and ensure compliance prior to final removal. Final disposal requires specialized facilities to protect human health and the environment.

  • Protocol:

    • Keep the waste container tightly closed when not in use.[2][14]

    • Store the sealed container in a designated hazardous waste accumulation area. This area must be well-ventilated and away from heat or ignition sources.

    • Utilize secondary containment (e.g., a larger, chemical-resistant tub) to contain any potential leaks.[13]

    • Store away from incompatible materials, particularly strong oxidizing agents and acids.[7][12]

    • When the container is full, or according to your institution's policies, contact your EHS department to arrange for pickup and disposal by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]

By implementing these procedures, you build a self-validating system of safety and compliance, protecting yourself, your colleagues, and the broader environment.

References

  • Safety Data Sheet: N,N-Dimethylcyclohexylamine . Carl ROTH. [Link]

  • Safety Data Sheet: PIPERIDINE . ChemSupply Australia. [Link]

  • Piperidine Safety Data Sheet . Jubilant Life Sciences Limited. [Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: N,N-DIMETHYLCYCLOHEXYLAMINE (DMCHA) . POLYMER ADD PTE LTD. [Link]

  • Commission Delegated Regulation (EU) 2023/196 . EUR-Lex - European Union. [Link]

  • N,N-Dimethylpiperidin-4-amine PubChem CID 417391 . PubChem, National Center for Biotechnology Information. [Link]

  • Designation of 4-Piperidone as a List I Chemical . Federal Register. [Link]

  • Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3) . Cheméo. [Link]

  • DEA proposes to control three precursor chemicals used to illicitly manufacture deadly fentanyl . Drug Enforcement Administration. [Link]

  • Rules and Regulations: Schedules of Controlled Substances . GovInfo. [Link]

  • Placement of Seven Specific Fentanyl-Related Substances in Schedule I . Regulations.gov. [Link]

  • N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine PubChem CID 23401507 . PubChem, National Center for Biotechnology Information. [Link]

  • N,N-Dimethylcyclohexylamine PubChem CID 7415 . PubChem, National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.